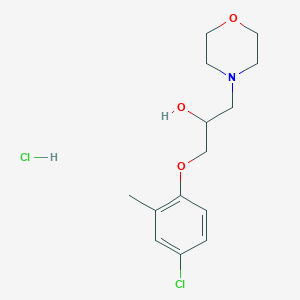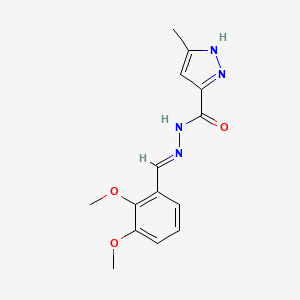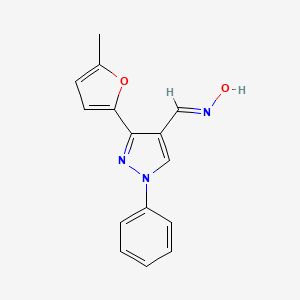
1'-benzyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
Descripción general
Descripción
1-Benzyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BRL-15572, is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is a subtype of dopamine receptor that is mainly expressed in the mesolimbic system of the brain.
Mecanismo De Acción
1'-benzyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is a selective antagonist of the dopamine D3 receptor, which is a subtype of dopamine receptor that is mainly expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the reward pathway, which is implicated in drug addiction and other neurological disorders. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and other stimuli, which may help to reduce drug-seeking behavior and relapse in addiction. This compound also modulates the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. By blocking the dopamine D3 receptor, this compound reduces the release of dopamine in the mesolimbic system, which may help to reduce the rewarding effects of drugs of abuse and other stimuli. This compound also modulates the activity of glutamate and GABA, which are involved in the regulation of cognitive function and motor activity. In animal models of Parkinson's disease, this compound has been shown to reduce neuroinflammation and improve motor function, indicating its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-benzyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high selectivity and potency for the dopamine D3 receptor, which allows for precise modulation of dopamine signaling in the brain. This compound also has good pharmacokinetic properties, including good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments, including its relatively low solubility in aqueous solutions, which may limit its use in certain assays. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research on 1'-benzyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential direction is to further investigate its therapeutic potential in various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems and signaling pathways. In addition, future studies could investigate the safety and efficacy of this compound in clinical trials, which would be a critical step towards its potential use as a therapeutic drug.
Aplicaciones Científicas De Investigación
1'-benzyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, this compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction, suggesting its potential as a treatment for drug addiction. This compound has also been shown to improve cognitive function and reduce psychotic-like symptoms in animal models of schizophrenia, indicating its potential as an antipsychotic drug. In addition, this compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease, suggesting its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c29-24(26-17-21-8-4-12-25-16-21)22-9-5-13-28(19-22)23-10-14-27(15-11-23)18-20-6-2-1-3-7-20/h1-4,6-8,12,16,22-23H,5,9-11,13-15,17-19H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIKQYIZHUHIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3895648.png)
![isopropyl 2-chloro-5-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B3895651.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-thienylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3895654.png)
![(3S*,4S*)-4-(2-naphthyl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidin-3-ol](/img/structure/B3895661.png)
![5-amino-3-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3895673.png)

![N-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3895682.png)
![3-benzyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895686.png)
![3-{3-(4-biphenylyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895699.png)
![ethyl 2-cyano-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B3895705.png)
![2,7-dimethyl-N'-(2-thienylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3895707.png)


![3-{3-(4-fluorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895739.png)